Disodium 7,7'-iminobis(3-((3-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate)
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Overview
Description
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulphonate groups, which enhance its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylamine, followed by coupling with 4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in sequence. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of pH and temperature .
Chemical Reactions Analysis
Types of Reactions
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can form stable complexes. The pathways involved typically include electron transfer and hydrogen bonding, which stabilize the interactions .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
Uniqueness
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] stands out due to its unique combination of azo and sulphonate groups, which provide both vibrant color properties and high solubility. This makes it particularly useful in applications where both properties are essential.
Properties
CAS No. |
6420-39-9 |
---|---|
Molecular Formula |
C32H23N7Na2O8S2 |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
disodium;3-[(3-aminophenyl)diazenyl]-7-[[6-[(3-aminophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O8S2.2Na/c33-19-3-1-5-23(15-19)36-38-29-27(48(42,43)44)13-17-11-21(7-9-25(17)31(29)40)35-22-8-10-26-18(12-22)14-28(49(45,46)47)30(32(26)41)39-37-24-6-2-4-20(34)16-24;;/h1-16,35,40-41H,33-34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
WOGRZDRPXGONFR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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